
Cellulase
Overview
Description
Cellulase is a multi-component enzyme system that hydrolyzes cellulose into glucose through synergistic action of three key enzymes: endoglucanases (EG), exoglucanases (CBH), and β-glucosidases (BGL) . It is pivotal in biofuel production, biorefineries, and enhancing the extraction of bioactive compounds from plant matrices . This compound production is tightly regulated by transcription factors like XYR1 and ACE3 in Trichoderma reesei, with induction mechanisms varying significantly depending on carbon sources (e.g., lactose, sophorose) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cellulase enzymes are typically produced through microbial fermentation. The primary sources include fungi such as Trichoderma reesei and bacteria like Bacillus subtilis. The production process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions. The enzymes are then extracted and purified using techniques such as filtration, centrifugation, and chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. Submerged fermentation and solid-state fermentation are the two main methods used. Submerged fermentation is carried out in liquid media, while solid-state fermentation uses solid substrates like agricultural waste. The choice of method depends on the desired enzyme yield and application .
Chemical Reactions Analysis
Types of Reactions
Cellulase primarily catalyzes the hydrolysis of β-1,4-glycosidic bonds in cellulose. This reaction involves the addition of water molecules to break the bonds, resulting in the formation of glucose and other oligosaccharides .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as a pH range of 4.5 to 5.5 and temperatures between 40°C to 50°C. Common reagents include buffer solutions like sodium acetate to maintain the optimal pH .
Major Products
The primary products of this compound-catalyzed reactions are glucose, cellobiose, and other oligosaccharides. These products are essential for various biological and industrial processes, including biofuel production and food processing .
Scientific Research Applications
Industrial Applications of Cellulase
The following table summarizes the key industries utilizing this compound and their specific applications:
Industry | Applications |
---|---|
Agriculture | Disease control in plants, enhanced seed germination, improved soil quality |
Biofuels | Conversion of lignocellulosic biomass to ethanol and other biofuels |
Textiles | Fabric softening, color brightness enhancement, and removal of rough protuberances |
Food Processing | Clarification of fruit juices, tenderization of fruits, and coffee bean processing |
Pulp and Paper | Improvement in pulping processes, deinking, bleaching, and enhancing paper quality |
Detergents | Formulation of laundry detergents that improve cleaning without damaging fibers |
Pharmaceuticals | Use in drug formulation processes to modify drug release profiles |
Agriculture
Cellulases are employed in agriculture for:
- Plant Disease Control : They help in degrading plant pathogens.
- Soil Improvement : Enhancing soil structure and nutrient availability.
- Seed Germination : Facilitating better seed sprouting by breaking down barriers around seeds.
Biofuel Production
The conversion of lignocellulosic biomass into fermentable sugars is critical for biofuel production. Studies have shown that cellulases significantly enhance the efficiency of converting agricultural waste into ethanol, improving energy yields by up to 40% compared to traditional methods .
Textile Industry
In textiles, cellulases are used for:
- Fabric Treatment : They soften fabrics and enhance color brightness.
- De-pilling : Removing fuzz from fabrics without damaging them.
A notable case study demonstrated that using this compound in denim processing improved fabric quality while reducing environmental impact by minimizing chemical usage .
Food Processing
Cellulases play a vital role in:
- Juice Clarification : Enhancing clarity and shelf life by breaking down pectin.
- Coffee Processing : Hydrolyzing cellulose during drying to improve flavor extraction.
Research indicates that this compound treatment can increase juice yield by approximately 20% .
Pulp and Paper Industry
In this sector, cellulases are crucial for:
- Pulping Efficiency : Reducing energy consumption during mechanical pulping by up to 40%.
- Quality Enhancement : Improving fiber bonding properties leading to stronger paper products .
Detergents
Cellulases in detergents provide:
- Superior Cleaning Action : Effectively removing stains while protecting fabric integrity.
- Environmental Benefits : Reducing the need for harsh chemicals .
Case Study 1: Biofuel Production
A study on the use of Bacillus amyloliquefaciens showed that optimizing growth conditions led to a this compound production rate of 0.98 IU/mL using sugarcane bagasse as a substrate. This resulted in a significant increase in ethanol yield from biomass .
Case Study 2: Textile Application
In an experimental setup involving denim fabric treatment with this compound, researchers found that enzyme application reduced chemical usage by 30% while maintaining fabric quality and enhancing color retention .
Future Prospects
The future applications of this compound are promising due to ongoing research aimed at enhancing enzyme efficiency through genetic engineering and metagenomics. Novel cellulases with improved thermal stability and activity at extreme pH levels are being explored for more effective industrial applications . Additionally, the integration of immobilized cellulases is anticipated to reduce operational costs while increasing enzyme reusability.
Mechanism of Action
Cellulase enzymes function by binding to cellulose and catalyzing the hydrolysis of β-1,4-glycosidic bonds. The enzyme’s active site contains catalytic residues that facilitate the cleavage of these bonds. There are two main types of mechanisms: retaining and inverting. In the retaining mechanism, the enzyme forms a covalent intermediate with the substrate, while in the inverting mechanism, the enzyme uses a single-step process to hydrolyze the bond .
Comparison with Similar Compounds
Comparison with Similar Enzymes
Enzymatic Activity and Synergy
Xylanase vs. Cellulase
- Activity Stability : Xylanase activity in rumen fluids varies more under different dietary conditions compared to this compound, which shows consistent activity across diets containing concentrates .
- Regulation : While this compound genes are controlled by master regulators like XYR1 and ACE3, xylanase production in T. reesei is influenced by overlapping but distinct pathways, leading to differential expression under cellulose vs. sophorose induction .
β-Glucosidase vs. This compound
- Extraction Efficiency: Both this compound and β-glucosidase yield similar phenolic extraction efficiencies (8.10 vs. ~8.00 g/100 g), outperforming viscozyme .
- Inhibition: β-glucosidase interference in this compound assays can be mitigated using D-glucono-1,5-δ-lactone, highlighting functional distinctions in substrate specificity .
Amylase vs. This compound
- Temporal Activity : Amylase activity stabilizes earlier (24 h) in high-concentrate diets, whereas this compound requires prolonged induction for maximal output .
Hemithis compound
- Synergy: this compound often works synergistically with hemithis compound to degrade plant cell walls, enhancing phenolic compound release .
Structural and Functional Properties
Molecular Mass
- Cellulases from Paenibacillus spp. exhibit conserved molecular masses (~65 kDa), comparable across species like P. polymyxa and P. xylanilyticus .
- In contrast, xylanases and amylases display greater variability in molecular weight depending on microbial source .
Immobilization Efficiency
- Immobilized this compound retains ~90% catalytic efficiency despite reduced substrate affinity (Km increase from 2.1 to 3.7 mM), a trend also observed in xylanase immobilization .
Production and Induction
Inducers
- Sophorose vs. Cellobiose : Sophorose reduces this compound induction time by 7 hours compared to cellobiose (4.5 hours), making it a stronger inducer .
- Lactose : Lactose induction mirrors cellulose in transcriptional regulation but differs from sophorose, highlighting substrate-specific regulatory networks .
Carbon/Nitrogen Sources
- Carbon : Dextrose outperforms glucose in this compound production by Bacillus amyloliquefaciens (30.9 U/mL vs. literature-reported glucose optimization) .
- Nitrogen : Urea enhances this compound activity (30.9 U/mL) more effectively than yeast extract or peptone, contrasting with prior studies favoring organic nitrogen .
Inhibition Profiles
- Proanthocyanidins from Anogeissus pendula inhibit this compound (EC50: 18.2–21.9 mg/mL) more potently than tannic acid (EC50: 109.65 mg/mL) .
Data Tables
Table 1: Molecular Mass Comparison of Cellulases
Source | Molecular Mass (kDa) | Reference |
---|---|---|
Paenibacillus peoriae MK1 | 65 | |
P. polymyxa | 65 | |
P. xylanilyticus | 65 |
Table 2: Immobilization Methods for this compound
Carrier/Method | Substrate Affinity (Km) | Catalytic Efficiency (kcat/Km) | Reference |
---|---|---|---|
Chitosan/magnetic biochar | 3.2 mM | 85% of free enzyme | |
Fe3O4@C magnetic spheres | 3.7 mM | 89% of free enzyme |
Key Research Findings
Strain-Specific Optimization : Penicillium oxalicum achieves 1.2 FPU/mL this compound in 4 days via fermenter scaling, outperforming shake-flask methods .
Biological Activity
Cellulase is a crucial enzyme that catalyzes the hydrolysis of cellulose into glucose, playing a significant role in various biological and industrial processes. This article delves into the biological activity of this compound, exploring its mechanisms, sources, and applications, supported by data tables and case studies.
Overview of this compound
This compound is a complex enzyme system composed mainly of three types of enzymes:
- Endoglucanases (endo-1,4-β-D-glucanases) - These enzymes cleave internal bonds in the cellulose chain, creating free chain ends.
- Exoglucanases (exo-1,4-β-D-glucanases) - They hydrolyze non-reducing ends of cellulose chains to produce cellobiose.
- β-Glucosidases - These enzymes convert cellobiose into glucose, completing the degradation process.
The synergistic action of these enzymes is essential for effective cellulose hydrolysis, as they work together to break down the crystalline structure of cellulose into fermentable sugars .
Sources of this compound
This compound can be derived from various biological sources, including bacteria and fungi. Notable producers include:
- Fungi : Trichoderma reesei, known for its high cellulolytic activity.
- Bacteria : Species such as Bacillus subtilis, Pseudomonas fluorescens, and Paenibacillus spp. have been recognized for their this compound production capabilities .
The mechanism by which this compound acts involves several steps:
- Binding : The enzyme binds to the cellulose substrate.
- Hydrolysis : Endoglucanases initiate the breakdown by cleaving internal bonds, while exoglucanases release cellobiose from the ends.
- Conversion : β-Glucosidases convert cellobiose into glucose.
Recent research has shown that products of cellulose degradation, such as cellobiose, can inhibit further enzyme activity by blocking binding sites on this compound .
Case Study 1: Isolation of Cellulolytic Bacteria
A study conducted in Debre Berhan identified novel cellulolytic bacteria from agricultural waste. The isolates were characterized based on their cellulolytic index (CI), with strains CD1, CD3, and CD6 demonstrating CI values of 3.1, 2.87, and 2.9 respectively . This indicates their potential for efficient cellulose degradation.
Case Study 2: Metagenomic Discovery
A metagenomic analysis from camel rumen microbiomes revealed a novel this compound enzyme (Celcm05-2) that exhibited robust activity under acidic conditions and high efficiency on crystalline cellulose substrates like Avicel . This discovery highlights the potential for bioprospecting novel cellulases from diverse environments.
Data Table: Comparison of this compound-Producing Organisms
Organism | Type | Cellulolytic Index | Optimal pH | Optimal Temperature |
---|---|---|---|---|
Trichoderma reesei | Fungal | High | 4.5 | 30 °C |
Bacillus subtilis | Bacterial | Moderate | 7.0 | 37 °C |
Pseudomonas fluorescens | Bacterial | Low | 6.5 | 30 °C |
Paenibacillus spp. | Bacterial | High | 6.0 | 35 °C |
Industrial Applications
This compound has numerous applications across various industries:
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying cellulase activity in experimental settings?
this compound activity is typically measured using colorimetric assays such as the 3,5-dinitrosalicylic acid (DNS) method to quantify reducing sugars released from cellulose substrates. The Folin phenol reagent method can also be adapted for protein quantification in enzyme extracts, ensuring normalization of activity per unit protein . For solid-state fermentation (SSF), moisture levels (e.g., 75% optimal in lignocellulosic waste) and substrate composition must be standardized to ensure reproducibility .
Q. Which parameters critically influence this compound production in microbial systems?
Key factors include pH (optimal range 4.5–6.5 for fungi like Trichoderma reesei), temperature (28–37°C), carbon source (e.g., carboxymethyl cellulose, CMC), and nitrogen availability. Moisture content in SSF is particularly critical, as higher levels (>70%) enhance nutrient diffusion and enzyme stability . Preliminary screening via one-factor-at-a-time (OFAT) experiments is recommended to identify baseline conditions .
Q. How should researchers address variability in this compound activity measurements across replicates?
Use triplicate experiments and statistical tools like one-way ANOVA followed by post-hoc tests (e.g., Least Significant Difference) to assess significance (p<0.05). Paired t-tests are suitable for comparing paired samples, such as crude vs. purified enzyme activity . Normalize data to protein content or biomass to mitigate biological variability .
Advanced Research Questions
Q. What statistical designs are optimal for optimizing this compound production in multi-variable systems?
Screening phase: Employ Plackett-Burman designs to identify significant variables (e.g., CMC, MgSO₄, pH) with minimal experimental runs (e.g., 12 runs for 8 variables) . Optimization phase: Use Central Composite Design (CCD) with Response Surface Methodology (RSM) to model interactions and predict optimal conditions. For example, CCD with 20–36 runs can resolve quadratic effects and central variability . Software like Design-Expert or MATLAB aids in data fitting and response surface plotting .
Q. How can bioinformatics and computational tools resolve contradictions in this compound synergy studies?
Apply the Maximum Information Coefficient (MIC) algorithm to analyze non-linear relationships between factors like enzyme adsorption and hydrolysis rates. Bioinformatics pipelines can integrate structural data (e.g., substrate-binding domains) with kinetic models to predict synergistic effects between endoglucanases and exoglucanases . Molecular dynamics simulations further elucidate substrate-enzyme interactions at atomic resolution .
Q. What advanced techniques improve this compound thermostability and catalytic efficiency?
Rational design: Use site-directed mutagenesis (SDM) to modify residues in the active site or linker regions, enhancing thermal tolerance. For example, introducing disulfide bonds in Aspergillus niger this compound improved stability at 60°C . Directed evolution: Apply error-prone PCR or DNA shuffling to generate diverse enzyme libraries. High-throughput screening (HTS) on chromogenic substrates (e.g., azurine-crosslinked cellulose) identifies variants with enhanced activity .
Q. How can researchers model the kinetics of cellulose hydrolysis in heterogeneous systems?
Develop Michaelis-Menten-based models incorporating substrate accessibility and enzyme adsorption parameters. Use Langmuir isotherms to quantify this compound binding to crystalline cellulose, and integrate inhibition terms for cellobiose accumulation. Computational tools like COPASI enable dynamic simulation of multi-enzyme systems .
Q. What methodologies resolve contradictions in this compound adsorption and activity data across studies?
Use Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) to quantify real-time this compound adsorption on cellulose films, distinguishing between rigid and viscoelastic binding . Pair this with atomic force microscopy (AFM) to correlate adsorption patterns with enzymatic efficiency . Statistical meta-analysis of published datasets can also identify confounding variables (e.g., substrate pretreatment methods) .
Q. Methodological Best Practices
- Experimental Reproducibility: Standardize substrate pretreatment (e.g., ball milling, acid hydrolysis) to minimize batch variability .
- Data Validation: Validate optimization models via confirmation experiments (e.g., predicted vs. observed activity in RSM) and report R² values >0.9 for robust correlations .
- Ethical Reporting: Disclose negative results (e.g., non-significant variables in Plackett-Burman screens) to avoid publication bias .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-CSHPIKHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
Record name | Cellulase | |
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CAS No. |
9012-54-8, 61788-77-0 | |
Record name | Cellulase | |
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Record name | Cellulase | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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